molecular formula C49H30N2O3S B13358678 2,3-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide

2,3-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide

Cat. No.: B13358678
M. Wt: 726.8 g/mol
InChI Key: YNFLQMXXSUTQJV-UHFFFAOYSA-N
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Description

2,3-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide is a complex organic compound that belongs to the class of thioxanthene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide typically involves multi-step organic reactions. The starting materials often include 9-phenyl-9H-carbazole and thioxanthone derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce thioxanthene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of organic electronic devices and photonic materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Bis(9-phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide include other thioxanthene derivatives and carbazole-based compounds. These compounds share structural similarities and may have comparable properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups. These unique features may confer specific properties that make it suitable for particular applications in research and industry.

Properties

Molecular Formula

C49H30N2O3S

Molecular Weight

726.8 g/mol

IUPAC Name

10,10-dioxo-2,3-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one

InChI

InChI=1S/C49H30N2O3S/c52-49-37-19-9-12-22-47(37)55(53,54)48-30-39(32-24-26-46-41(28-32)36-18-8-11-21-44(36)51(46)34-15-5-2-6-16-34)38(29-42(48)49)31-23-25-45-40(27-31)35-17-7-10-20-43(35)50(45)33-13-3-1-4-14-33/h1-30H

InChI Key

YNFLQMXXSUTQJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)S(=O)(=O)C1=CC=CC=C1C5=O)C1=CC=CC=C12

Origin of Product

United States

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